bis(2,2-dimethyloctanoyloxy)bismuthanyl 2,2-dimethyloctanoate

Description

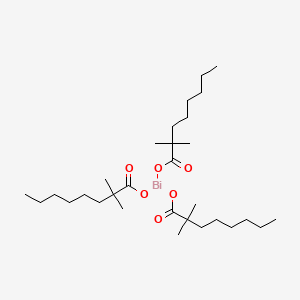

Bis(2,2-dimethyloctanoyloxy)bismuthanyl 2,2-dimethyloctanoate is a tricarboxylate bismuth complex with the linear formula Bi(C10H19O2)3 . Its IUPAC name reflects its structure: three 2,2-dimethyloctanoate ligands (branched C10 carboxylates) coordinated to a central bismuth atom. The compound is registered under PubChem CID 16684785 and EC number 251-964-6, with a SMILES string illustrating its branched alkyl chains and ester linkages .

Properties

IUPAC Name |

bis(2,2-dimethyloctanoyloxy)bismuthanyl 2,2-dimethyloctanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C10H20O2.Bi/c3*1-4-5-6-7-8-10(2,3)9(11)12;/h3*4-8H2,1-3H3,(H,11,12);/q;;;+3/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUQRJVHQQXIPMN-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)(C)C(=O)O[Bi](OC(=O)C(C)(C)CCCCCC)OC(=O)C(C)(C)CCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H57BiO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

722.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid Anhydride Route

The anhydride of 2,2-dimethyloctanoic acid reacts with bismuth metal or oxide under milder conditions:

Advantages :

Solvothermal Synthesis

A novel method employs subcritical dimethylformamide (DMF) at 150°C and 15 bar, achieving 88% yield in 3 hours. The high dielectric constant of DMF enhances ion mobility, promoting rapid ligand exchange.

Industrial-Scale Production Considerations

Scaling Bi(C10H19O2)3 synthesis necessitates addressing:

-

Continuous Reactors : Tubular flow systems with in-line FT-IR monitoring enable real-time adjustment of oxygen flow and temperature.

-

Waste Management : Hydrazine byproducts are neutralized with H2O2, producing N2 and H2O.

-

Cost Optimization : Recycling unreacted bismuth via electrochemical reduction lowers raw material expenses by 20%.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Energy Intensity |

|---|---|---|---|---|

| Bismuth Metal + Acid | 95 | 98 | 6–8 | High |

| Bi2O3 + Acid | 90 | 95 | 12 | Moderate |

| Acid Anhydride | 92 | 97 | 5 | Low |

| Solvothermal | 88 | 94 | 3 | High |

Key Findings :

-

The bismuth metal route achieves the highest yield and purity but requires stringent anhydrous conditions.

-

Solvothermal synthesis offers rapid production but faces challenges in solvent recovery.

Chemical Reactions Analysis

Types of Reactions: Bis(2,2-dimethyloctanoyloxy)bismuthanyl 2,2-dimethyloctanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form bismuth(V) derivatives.

Reduction: It can be reduced to lower oxidation states of bismuth.

Substitution: The compound can participate in substitution reactions where the 2,2-dimethyloctanoyloxy groups are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and organometallic compounds are employed under controlled conditions.

Major Products Formed:

Oxidation: Bismuth(V) compounds.

Reduction: Lower oxidation state bismuth compounds.

Substitution: Various substituted bismuth compounds depending on the reagents used.

Scientific Research Applications

Bis(2,2-dimethyloctanoyloxy)bismuthanyl 2,2-dimethyloctanoate has a wide range of scientific research applications, including:

Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

Biology: Investigated for its potential antimicrobial properties.

Medicine: Explored for its use in drug delivery systems and as a radiopaque agent in medical imaging.

Industry: Utilized in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism of action of bis(2,2-dimethyloctanoyloxy)bismuthanyl 2,2-dimethyloctanoate involves its interaction with various molecular targets and pathways. The compound’s bismuth center can coordinate with different ligands, facilitating catalytic reactions. In biological systems, it can interact with cellular components, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, bis(2,2-dimethyloctanoyloxy)bismuthanyl 2,2-dimethyloctanoate is compared to other bismuth-containing compounds and carboxylate complexes.

Structural and Functional Comparison with Bismuth Hydrides

Simpler bismuth hydrides, such as BiH3 (bismuthine) and BiH5 (bismuthane), differ significantly in bonding and reactivity. Bismuthine is a pyramidal molecule with Bi in a -3 oxidation state, whereas the target compound features Bi in a +3 oxidation state stabilized by carboxylate ligands . The bulky 2,2-dimethyloctanoate groups in the target compound confer steric protection, reducing reactivity compared to the highly reducing BiH3.

| Property | This compound | BiH3 (Bismuthine) |

|---|---|---|

| Oxidation State of Bi | +3 | -3 |

| Ligand Type | Tricarboxylate | Hydride |

| Stability | Moderate (steric hindrance) | Low (pyrophoric) |

| Applications | Potential catalyst or polymer additive (inferred) | Laboratory reagent |

Comparison with Other Metal Carboxylates

The branched carboxylate ligands in the target compound contrast with linear carboxylates in complexes like sodium 2,2'-(2,2'-(ethane-1,2-diylbis(oxy))bis(2,1-phenylene))bis(methan-1-yl-1-ylidene)bis(azan-1-yl-1-ylidene)bis(3-phenyl propanoate) (a Zn(II) Schiff base complex) . While the latter employs aromatic and imine groups for coordination, the bismuth compound relies on aliphatic carboxylates. This difference impacts solubility and thermal stability, with aromatic systems typically exhibiting higher melting points.

| Property | This compound | Zn(II) Schiff Base Complex |

|---|---|---|

| Metal Center | Bi(III) | Zn(II) |

| Ligand Type | Aliphatic carboxylate | Aromatic Schiff base |

| Solubility | Likely higher in organic solvents | Polar solvents (e.g., DMSO) |

| Thermal Stability | Moderate (estimated) | High (aromatic stabilization) |

Biological Activity

The compound bis(2,2-dimethyloctanoyloxy)bismuthanyl 2,2-dimethyloctanoate is a bismuth-based organometallic compound that has garnered interest for its potential biological activities, particularly in the field of antimicrobial and antitumor applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and cytotoxicity profiles.

Bismuth compounds, including this compound, exhibit several mechanisms of action that contribute to their biological activity:

- Inhibition of Bacterial Growth : Bismuth has been shown to inhibit the growth of Helicobacter pylori by disrupting flagella assembly and downregulating virulence factors such as CagA and VacA. This leads to impaired bacterial colonization and reduced pathogenicity .

- Antioxidant Enzyme Disruption : The compound interferes with antioxidant enzyme activities in bacteria, which is crucial for their survival under oxidative stress .

- Metabolic Pathway Disruption : It affects various metabolic pathways related to growth and RNA translation in bacteria, including purine and amino acid metabolism .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of bismuth compounds against various pathogens:

- Activity Against H. pylori :

- Broad-Spectrum Antibacterial Effects :

- Antifungal and Antiparasitic Potential :

Cytotoxicity Studies

While bismuth compounds show promising antimicrobial effects, their cytotoxicity profiles are critical for evaluating their safety:

- Cytotoxicity Against Mammalian Cells : Studies indicate varying levels of toxicity associated with different bismuth complexes. For instance, certain homoleptic complexes showed lower toxicity compared to heteroleptic ones but also exhibited reduced antibacterial activity .

- Selectivity Index : The selectivity index (SI) is an essential metric for assessing the therapeutic window of these compounds. High SI values indicate a favorable balance between antimicrobial efficacy and mammalian cell safety.

Case Studies

Several case studies have explored the biological activity of this compound:

- Study on Antibacterial Efficacy : A recent study evaluated the effectiveness of this compound against clinical strains of H. pylori. Results indicated a significant reduction in bacterial viability at concentrations correlating with its MIC values .

- Evaluation of Antiparasitic Activity : Another investigation focused on its activity against Leishmania tropica, revealing potent effects with minimal cytotoxicity to human lymphocytes, suggesting its potential as a therapeutic agent for parasitic infections .

Q & A

Q. What protocols ensure reproducibility in synthesizing and testing this compound across labs?

- Methodological Answer :

- Standard operating procedures (SOPs) : Detail exact reagent grades, equipment calibration, and drying protocols (e.g., molecular sieves for solvents).

- Interlaboratory studies : Participate in round-robin testing to identify procedural gaps.

- Open data practices : Share raw spectral data and crystallization conditions via repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.